(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid

Description

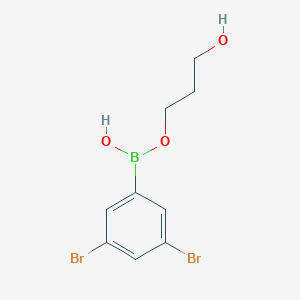

(3,5-Dibromophenyl)-(3-hydroxypropoxy)borinic acid is a borinic acid derivative featuring a 3,5-dibromophenyl group and a 3-hydroxypropoxy substituent attached to a boron atom. Borinic acids (R$2$BOH) differ from boronic acids (RB(OH)$2$) by having two organic substituents instead of one, which alters their electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C9H11BBr2O3 |

|---|---|

Molecular Weight |

337.80 g/mol |

IUPAC Name |

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid |

InChI |

InChI=1S/C9H11BBr2O3/c11-8-4-7(5-9(12)6-8)10(14)15-3-1-2-13/h4-6,13-14H,1-3H2 |

InChI Key |

HKPBAQGBHSYYDY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)Br)(O)OCCCO |

Origin of Product |

United States |

Preparation Methods

Selective Bromination

The 3,5-dibromo substitution pattern on the phenyl ring is commonly achieved by bromination of a phenolic or related precursor under controlled conditions.

- A patented eco-friendly method describes bromination of 4-hydroxybenzonitrile using a brominating reagent composed of alkali metal bromide and bromate salts in a 2:1 molar ratio, generating hypobromous acid in situ as the active brominating species. This reaction proceeds in aqueous acidic medium (e.g., sulfuric acid) at 25–35 °C, yielding 3,5-dibromo-4-hydroxybenzonitrile with 91–99% yield.

- The reaction avoids catalysts and uses water as solvent, simplifying workup and improving environmental compatibility.

- The bromination mechanism involves electrophilic aromatic substitution facilitated by hypobromous acid.

This method can be adapted to prepare 3,5-dibromophenyl derivatives by starting from appropriately substituted phenols or phenyl precursors.

| Parameter | Condition/Value |

|---|---|

| Brominating reagent | Alkali metal bromide/bromate (2:1 molar ratio) |

| Active bromide content | 10–20% (w/v) |

| Acid used | Sulfuric acid (or HCl, HNO3, H3PO4, HClO4) |

| Temperature | 25–35 °C |

| Solvent | Water |

| Yield | 91–99% |

Attachment of the 3-Hydroxypropoxy Group

The 3-hydroxypropoxy substituent is introduced via ether linkage to the boron atom:

- This can be achieved by reacting the borinic acid intermediate with 3-chloropropanol or 3-bromopropanol under basic or neutral conditions to form the boron-oxygen-carbon bond.

- Alternatively, transesterification reactions with boronic esters and 3-hydroxypropyl alcohol derivatives can be employed.

- The reaction conditions must be mild to preserve the borinic acid functionality and avoid side reactions.

Representative Synthetic Route Summary

Research Findings and Notes

- The eco-friendly bromination method avoids heavy metal catalysts and harsh organic solvents, aligning with green chemistry principles.

- Borinic acids exhibit unique bonding and reactivity compared to boronic acids, requiring careful control of reaction conditions to maintain stability.

- The hydroxypropoxy substituent can influence solubility and reactivity, making the compound suitable for further functionalization or biological applications.

- Literature on boronic acid derivatives emphasizes the importance of controlling the boron coordination environment to achieve desired properties.

Chemical Reactions Analysis

Types of Reactions

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid can undergo various chemical reactions, including:

Oxidation: The borinic acid group can be oxidized to boronic acid or borate esters.

Reduction: The compound can be reduced to form borane derivatives.

Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Boronic acid or borate esters.

Reduction: Borane derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Mechanisms

The compound can participate in various chemical reactions:

- Oxidation : Converts to boronic acid or borate esters.

- Reduction : Forms borane derivatives.

- Substitution : Bromine atoms can be replaced with other functional groups .

Chemistry

In synthetic organic chemistry, (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid serves as a reagent in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds. This application is vital for constructing complex organic molecules .

Biology

The compound is being investigated for its potential as an enzyme inhibitor due to its boron-containing structure. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in biomolecules, potentially inhibiting enzyme activity or modulating biological pathways .

Medicine

In the realm of oncology, this compound has been explored for its potential use in Boron Neutron Capture Therapy (BNCT) . This therapy targets cancer cells selectively while minimizing damage to surrounding healthy tissues .

Materials Science

The compound has applications in the development of advanced materials:

- Optoelectronic devices : Used in the synthesis of polymers that exhibit unique electronic properties.

- Self-healing materials : The oxime click chemistry facilitated by this compound allows for the creation of materials that can repair themselves after damage .

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibitory properties of various borinic acids, including this compound. The results indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential therapeutic applications .

Case Study 2: Cross-Coupling Reactions

Research demonstrated the efficiency of this compound in Suzuki-Miyaura reactions. The study reported high yields and selectivity when used as a coupling partner with various aryl halides, indicating its utility in synthesizing complex organic compounds .

Case Study 3: Material Development

In another investigation, the incorporation of this compound into polymer matrices resulted in materials with enhanced mechanical properties and self-healing capabilities. The study highlighted the material's ability to recover from physical damage within minutes at room temperature .

Mechanism of Action

The mechanism of action of (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets through its borinic acid group. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in biomolecules, leading to inhibition of enzyme activity or modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) 3,5-Dibromophenylboronic Acid

- Molecular Formula : C$6$H$5$BBr$2$O$2$

- Molecular Weight : 279.72 g/mol

- Key Features : A boronic acid with a 3,5-dibromophenyl group. Widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity .

- Comparison : Unlike the target borinic acid, this compound has a single aryl group and two hydroxyls on boron. The absence of a hydroxypropoxy group reduces its hydrophilicity.

b) Bis(3,5-Dimethylphenyl)Borinic Acid

- Molecular Formula : C${16}$H${19}$BO

- Molecular Weight : ~237.81 g/mol (estimated)

- Key Features : A diarylborinic acid used as a catalyst in Suzuki reactions for stereo- and site-selective synthesis .

- Comparison : The dimethylphenyl groups enhance steric bulk but lack halogen substituents or polar chains, limiting solubility in aqueous systems.

c) 3,5-Difluorophenylboronic Acid

- Molecular Formula : C$6$H$5$BF$2$O$2$

- Molecular Weight : ~171.91 g/mol (estimated)

- Key Features : Fluorinated analog with applications in biochemical sensing and materials science .

- Comparison : Fluorine’s electronegativity increases reactivity compared to bromine, but the absence of a hydroxypropoxy chain reduces amphiphilicity.

Comparative Data Table

Key Research Findings

Reactivity in Catalysis :

- Borinic acids, such as bis(3,5-dimethylphenyl)borinic acid, demonstrate superior catalytic efficiency in Suzuki reactions compared to boronic acids due to their reduced Lewis acidity and enhanced stability .

- The 3-hydroxypropoxy group in the target compound may improve solubility in polar solvents, facilitating reactions in aqueous environments.

Fluorinated analogs (e.g., 3,5-difluorophenylboronic acid) exhibit higher reactivity in electrophilic substitutions due to fluorine’s electronegativity .

Biological Activity

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

Boronic acids are recognized for various biological activities such as antibacterial, anticancer, and antioxidant properties. The specific compound under consideration has been implicated in several studies that highlight its potential in medical applications.

- Antioxidant Activity : Boronic acids can scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.

- Enzyme Inhibition : Many boronic acid derivatives act as inhibitors of enzymes such as proteases and kinases, which are vital in cancer progression and other diseases.

- Cellular Interaction : The interaction with cellular components, particularly proteins like insulin, has been studied extensively. Computational models have shown promising interactions between boronic acids and insulin receptors, indicating potential for diabetes management .

Research Findings

Recent studies have documented various biological activities associated with boronic acid derivatives:

- Anticancer Properties : A study demonstrated that a novel boronic ester compound exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7) while showing minimal toxicity to healthy cells. The IC50 value for the cancer cell line was reported at 18.76 ± 0.62 µg/mL .

- Antibacterial Effects : The compound displayed effectiveness against Escherichia coli, with concentrations required for inhibition noted at 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

- Enzyme Inhibition : The compound showed varying degrees of inhibition against several enzymes:

Case Studies

- Insulin Interaction Study : A theoretical model was developed to study the interaction between insulin and various boronic acids, including derivatives similar to this compound. Results indicated that certain boronic acids could stabilize insulin more effectively than traditional agents .

- Boronic Acid Derivatives in Drug Development : Research highlighted the use of boronic acids as building blocks in the synthesis of bioactive molecules, emphasizing their role in pharmaceutical chemistry .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.